

An In-depth Technical Guide to the Laboratory Synthesis of Carphenazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of **Carphenazine**, a phenothiazine derivative formerly used as an antipsychotic agent. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation for research purposes.

Introduction

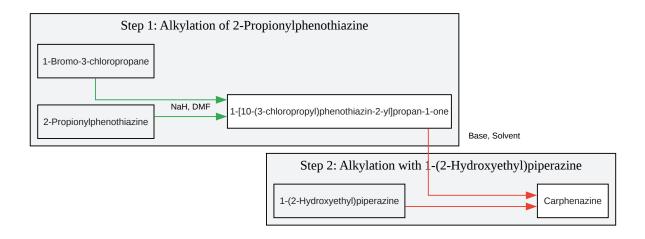
Carphenazine is a typical antipsychotic of the phenothiazine class.[1] While it has been withdrawn from the market, its synthesis remains of interest for researchers studying phenothiazine chemistry, developing new derivatives, or requiring the compound for analytical and pharmacological studies. Chemically, it is 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone.[2] This guide outlines a reliable two-step synthesis suitable for a laboratory setting.

Synthesis Pathway

The synthesis of **Carphenazine** is achieved through a two-step process, beginning with the alkylation of 2-propionylphenothiazine, followed by a subsequent alkylation with 1-(2-hydroxyethyl)piperazine.

Diagram of the Synthesis Pathway





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Caption: Two-step synthesis of Carphenazine.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of **Carphenazine**.

Table 1: Properties of Reactants and Products



Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	
2- Propionylphenothiazin e	C15H13NOS	255.34	Solid	
1-Bromo-3- chloropropane	C ₃ H ₆ BrCl	157.45	Liquid	
1-[10-(3- chloropropyl)phenothi azin-2-yl]propan-1- one	C18H18CINOS	331.86	Oil	
1-(2- Hydroxyethyl)piperazi ne	C6H14N2O	130.19	Liquid	
Carphenazine	C24H31N3O2S	425.59	Yellowish Melted Solid[2]	

Table 2: Reaction Conditions and Yields



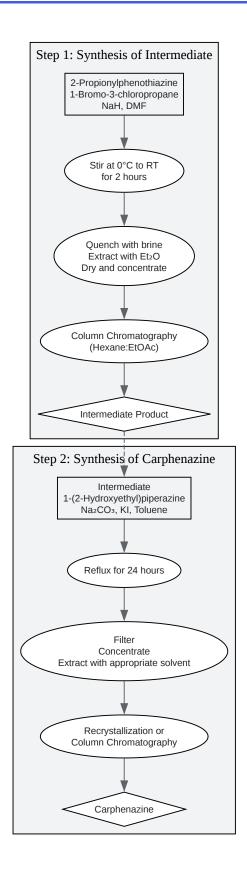
Reaction Step	Reactant s	Solvent	Base	Temperat ure (°C)	Time (h)	Yield (%)
Step 1	2- Propionylp henothiazi ne, 1- Bromo-3- chloroprop ane	DMF	NaH	0 to RT	2	~93 (adapted) [3]
Step 2	1-[10-(3- chloroprop yl)phenothi azin-2- yl]propan- 1-one, 1- (2- Hydroxyeth yl)piperazin e	Toluene	Na₂CO₃, KI	Reflux	24	Not specified

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous phenothiazine derivatives.[3]

Diagram of the Experimental Workflow





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References

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- 2. Carphenazine | C24H31N3O2S | CID 18104 PubChem [pubchem.ncbi.nlm.nih.gov]
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